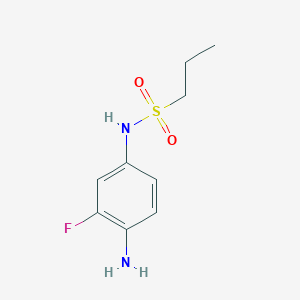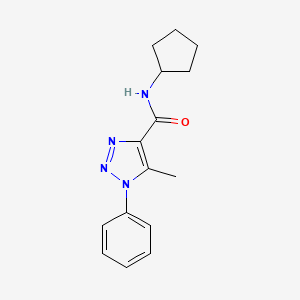![molecular formula C21H21F3N2O2 B2679900 N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide CAS No. 955737-96-9](/img/structure/B2679900.png)
N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H21F3N2O2 and its molecular weight is 390.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic routes and reaction conditions: Several synthetic routes can be employed to prepare N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide. One common approach involves the condensation of 2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline with 2-(trifluoromethyl)benzoic acid using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). Reaction conditions typically involve an inert atmosphere, moderate temperatures (20-40°C), and solvents like dichloromethane or DMF (dimethylformamide).
Industrial production methods: While specific industrial production methods for this compound aren't widely documented, general large-scale synthesis often involves optimizing the conditions mentioned above for scalability. Catalysts, automated reactors, and optimized purification techniques like recrystallization or chromatography play crucial roles in achieving high yields and purity.
Chemical Reactions Analysis
Types of reactions it undergoes: N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide exhibits reactivity towards various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can undergo oxidation to form the corresponding quinoline derivative.
Reduction: Reduction reactions can target the carbonyl groups, leading to alcohol derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution under specific conditions.
Common reagents and conditions: Typical reagents include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like sodium borohydride, and nucleophiles such as Grignard reagents. Reaction conditions vary based on the desired transformation, often involving controlled temperatures and inert atmospheres.
Major products formed from these reactions: The products vary but could include oxidized quinoline derivatives, reduced alcohols, and substituted aromatic compounds.
Scientific Research Applications
Comprehensive description of applications: This compound finds applications in several scientific domains due to its multifaceted structure:
Chemistry: As a building block in organic synthesis for developing complex molecules.
Biology: Potential use in studying biochemical pathways involving tetrahydroisoquinoline derivatives.
Medicine: Exploration as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in developing novel materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
Mechanism and molecular targets: The compound's mechanism of action is contingent upon its specific application. In medicinal chemistry, it might interact with enzymes or receptors, altering biochemical pathways. For example, the tetrahydroisoquinoline core could mimic endogenous neurotransmitters, potentially modulating neurological functions.
Pathways involved: This compound could engage in pathways involving dopamine receptors, given its structural resemblance to dopamine analogs, influencing neurological and physiological processes.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline
2-(Trifluoromethyl)benzoic acid
N-(benzoyl)-1,2,3,4-tetrahydroisoquinoline
Each of these compounds offers unique properties but lacks the combined functionalities present in our target compound, making N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide a unique entity with promising applications.
Properties
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-10-9-14-7-8-16(11-15(14)12-26)25-19(27)17-5-3-4-6-18(17)21(22,23)24/h3-8,11,13H,9-10,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWQUBIHOBGVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
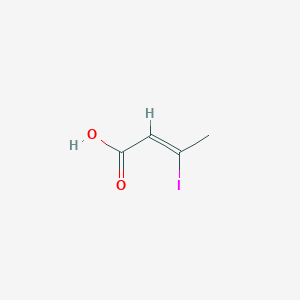
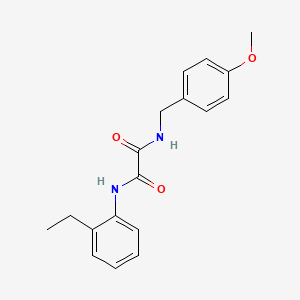
![Ethyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2679819.png)
![(2Z)-N-acetyl-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2679821.png)

![2-(1H-indol-3-yl)-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B2679823.png)
![2,6-Di(tert-butyl)-4-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2679826.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2679827.png)
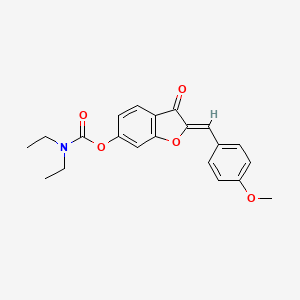
![N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2679830.png)
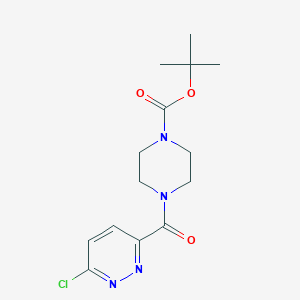
![2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2679835.png)
